![molecular formula C12H10ClN3O2S2 B5796821 3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5796821.png)
3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as AG490 and is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The JAK/STAT pathway is involved in various biological processes, including immune response, cell growth, and differentiation. AG490 has been shown to inhibit the activation of this pathway, making it a valuable tool in understanding the role of JAK/STAT signaling in various physiological and pathological conditions.
Mecanismo De Acción
AG490 inhibits the activation of JAK/STAT signaling by binding to the JAK kinase domain, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream STAT signaling, resulting in the suppression of various biological processes that are regulated by this pathway.
Biochemical and Physiological Effects
AG490 has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, AG490 has been shown to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion. In immune cells, AG490 has been shown to suppress cytokine production and inhibit the activation of immune cells. In neuronal cells, AG490 has been shown to protect against oxidative stress-induced cell death and promote cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AG490 has several advantages for laboratory experiments. It is a potent and specific inhibitor of JAK/STAT signaling, making it a valuable tool in studying the role of this pathway in different biological processes. AG490 is also commercially available, making it easily accessible for researchers. However, AG490 has some limitations, including its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and concentrations when using AG490 in laboratory experiments.
Direcciones Futuras
There are several future directions for research on AG490. One potential direction is to study the effects of AG490 in combination with other inhibitors of JAK/STAT signaling or other signaling pathways. Another potential direction is to study the role of AG490 in different disease models, including cancer, autoimmune diseases, and neurodegenerative diseases. Furthermore, the development of more potent and specific inhibitors of JAK/STAT signaling could lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of AG490 involves the reaction of 3-chloro-4-methoxybenzoyl chloride with thiosemicarbazide to form 3-chloro-4-methoxy-N-thiosemicarbazide benzamide. This intermediate is then reacted with 2-bromo-1,3-thiazole to form 3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide, also known as AG490. The synthesis of AG490 has been reported in various scientific papers, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
AG490 has been extensively used in scientific research to study the role of JAK/STAT signaling in various biological processes. It has been shown to inhibit the activation of this pathway in different cell types, including cancer cells, immune cells, and neuronal cells. AG490 has been used to study the effects of JAK/STAT signaling in cancer cell proliferation, apoptosis, and migration. It has also been used to study the role of this pathway in immune response and inflammation.
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S2/c1-18-9-3-2-7(6-8(9)13)10(17)15-11(19)16-12-14-4-5-20-12/h2-6H,1H3,(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWALOMPSUOEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


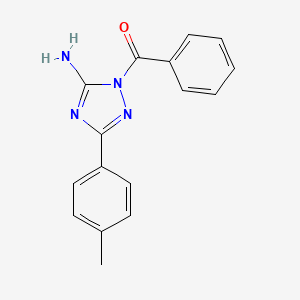
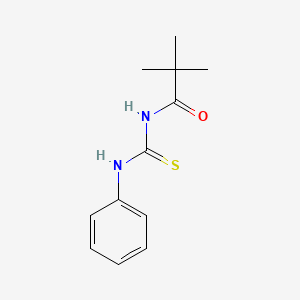
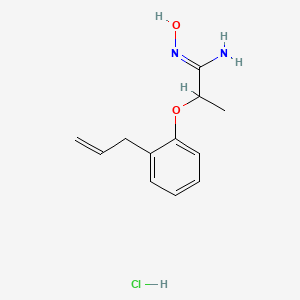
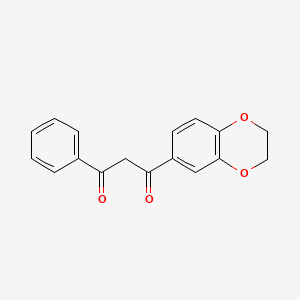
![6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5796776.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5796795.png)
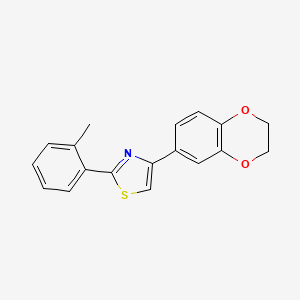
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)
![1-(4-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796846.png)

![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)